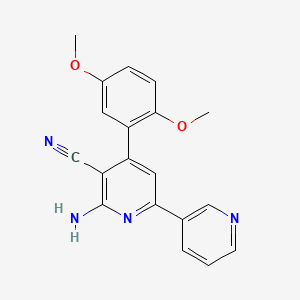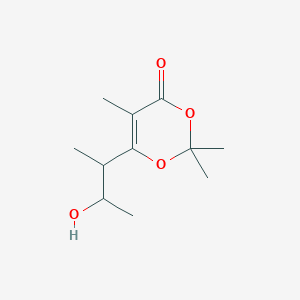![molecular formula C28H46OSi2 B14175163 3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol CAS No. 918826-07-0](/img/structure/B14175163.png)
3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol is a chemical compound known for its unique structure and properties. It consists of a phenol group substituted at the 3 and 5 positions with ethynyl groups, each bonded to a tri(propan-2-yl)silyl group.
准备方法
The synthesis of 3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol and tri(propan-2-yl)silylacetylene.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A palladium catalyst is often used to facilitate the coupling reaction between the phenol and the silylacetylene.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques to yield different derivatives.
Substitution: The ethynyl groups can participate in substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation.
Major Products: The major products depend on the specific reaction conditions but can include various substituted phenols, quinones, and reduced derivatives.
科学研究应用
3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
作用机制
The mechanism of action of 3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol involves its interaction with various molecular targets:
Molecular Targets: The phenol group can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may affect cellular pathways related to oxidative stress and signal transduction, leading to its observed biological effects.
相似化合物的比较
3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol can be compared with other similar compounds:
Similar Compounds: These include other silyl-substituted phenols and ethynyl derivatives.
属性
CAS 编号 |
918826-07-0 |
|---|---|
分子式 |
C28H46OSi2 |
分子量 |
454.8 g/mol |
IUPAC 名称 |
3,5-bis[2-tri(propan-2-yl)silylethynyl]phenol |
InChI |
InChI=1S/C28H46OSi2/c1-20(2)30(21(3)4,22(5)6)15-13-26-17-27(19-28(29)18-26)14-16-31(23(7)8,24(9)10)25(11)12/h17-25,29H,1-12H3 |
InChI 键 |
NZYVNSUNTQDCRU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C#CC1=CC(=CC(=C1)O)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


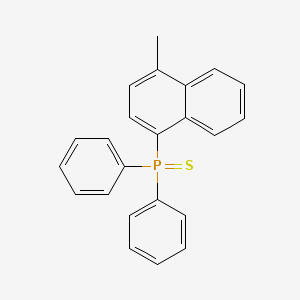
![5,8-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14175081.png)
![5-bromo-1'-cyclobutylspiro[3H-1-benzofuran-2,4'-piperidine]](/img/structure/B14175084.png)

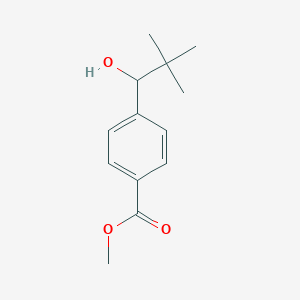
![1-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B14175109.png)
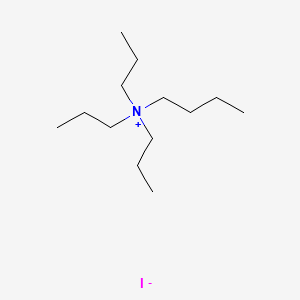
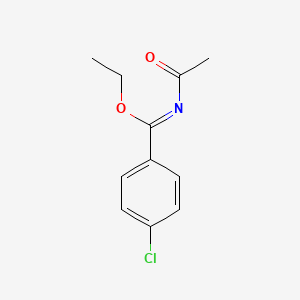
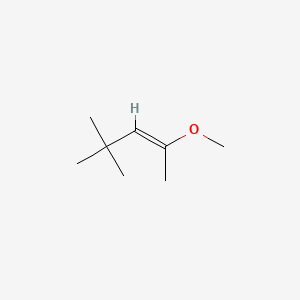

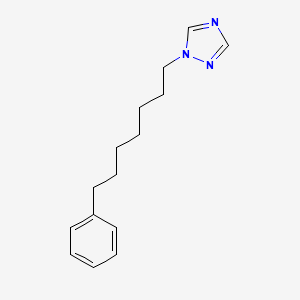
![1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, 7-oxide](/img/structure/B14175152.png)
